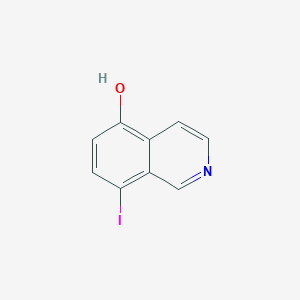

8-Iodoisoquinolin-5-ol

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Science

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. achemblock.comguidechem.com This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. achemblock.comechemi.com Its importance is underscored by its presence in numerous clinically approved drugs and compounds in preclinical development for treating a broad range of diseases, including cancer, infections, respiratory conditions, and neurological disorders. sigmaaldrich.comlabgle.com

The isoquinoline ring is considered a "privileged scaffold" because its structure is amenable to substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. guidechem.com Researchers have successfully developed isoquinoline derivatives as potent agents with activities such as topoisomerase inhibition, antimicrobial effects, and anti-inflammatory properties. echemi.commycancergenome.org The inherent structural diversity and therapeutic potential of isoquinolines ensure their continued prominence as a focal point for drug discovery and organic synthesis. guidechem.comlabgle.com

Role of Halogenated Isoquinolines as Research Intermediates and Scaffolds

The introduction of a halogen atom, such as iodine, onto the isoquinoline core dramatically enhances its utility as a synthetic intermediate. Halogenated isoquinolines, including 8-Iodoisoquinolin-5-ol, are highly valued building blocks in chemical synthesis. The halogen, particularly bromine and iodine, serves as a versatile functional handle for a variety of powerful cross-coupling reactions. acs.org

Due to the inherent electronic properties of the isoquinoline ring system, electrophilic halogenation typically occurs at the C5 or C8 positions. acs.org The carbon-iodine (C-I) bond, in particular, is relatively weak and highly polarizable, making it an excellent leaving group and an ideal partner in metal-catalyzed reactions. Synthetic chemists frequently employ iodo-isoquinolines as substrates in reactions such as Suzuki, Sonogashira, and Stille couplings to form new carbon-carbon or carbon-heteroatom bonds. acs.org This capability allows for the construction of complex molecular architectures that would be difficult to access through other means. The strategic placement of an iodine atom, as seen in 8-Iodoisoquinolin-5-ol, therefore provides a gateway to a diverse library of novel isoquinoline derivatives for research and development. sigmaaldrich.comnih.gov

Overview of Research Trajectories for 8-Iodoisoquinolin-5-ol and its Derivatives

While detailed research focusing exclusively on 8-Iodoisoquinolin-5-ol is emerging, its structural features point to several significant research trajectories. Its classification by chemical suppliers as an agent for antiparkinsonian research suggests a key area of investigation. echemi.com

One major avenue of research is in the field of neuroprotection . Isoquinoline alkaloids are known to possess neuroprotective properties, and compounds that can chelate metal ions are of significant interest for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov The 8-hydroxyquinoline (B1678124) scaffold (a close isomer) is a well-known metal chelator, and it is plausible that 8-Iodoisoquinolin-5-ol could serve as a precursor for multimodal neuroprotective agents. nih.govnih.gov

Another critical research area is the development of PARP (Poly(ADP-ribose) polymerase) inhibitors for cancer therapy. jhoponline.com The isoquinolinone core structure is a known pharmacophore for potent PARP-1 inhibitors. mdpi.com 8-Iodoisoquinolin-5-ol is an ideal starting material for the synthesis of substituted isoquinolinone derivatives. The iodo group at the C8 position can be leveraged to introduce additional functionalities through cross-coupling reactions, potentially leading to the discovery of novel and more effective PARP inhibitors. urotoday.com

Finally, the compound serves as a versatile building block for complex organic synthesis. The presence of three distinct functional elements—the isoquinoline core, the nucleophilic hydroxyl group, and the reactive iodo group—allows for sequential and site-selective modifications, enabling the synthesis of highly functionalized molecules for various chemical and biological applications.

Data Tables

Table 1: Chemical Properties of 8-Iodoisoquinolin-5-ol

| Property | Value | Source |

| CAS Number | 5191-56-0 | echemi.comsigmaaldrich.com |

| IUPAC Name | 8-iodoisoquinolin-5-ol | achemblock.com |

| Molecular Formula | C₉H₆INO | N/A |

| Molecular Weight | 271.06 g/mol | sigmaaldrich.com |

| SMILES | OC1=CC=C(I)C2=C1C=CN=C2 | achemblock.com |

Table 2: Synthetic Utility of Halogenated Isoquinolines

| Reaction Type | Reagents & Conditions | Purpose | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Forms a C(sp²)-C(sp²) bond to create biaryl structures. | acs.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Forms a C(sp²)-C(sp) bond, introducing alkynyl moieties. | acs.orgmdpi.com |

| Stille Coupling | Organostannane, Pd catalyst | Forms a C-C bond with high functional group tolerance. | acs.org |

| Dealkylative Diazotization | Diazotization in presence of halide ions | Converts an aminoisoquinoline to a haloisoquinoline. | nih.gov |

| Dearomatization-Halogenation | Boc₂O, then electrophilic halogen (e.g., NBS) | Achieves site-selective halogenation at otherwise inaccessible positions. | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H6INO |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

8-iodoisoquinolin-5-ol |

InChI |

InChI=1S/C9H6INO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H |

InChI Key |

HOYRQTCNNMVOIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Iodoisoquinolin 5 Ol and Analogs

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 8-Iodoisoquinolin-5-ol, two primary disconnections are considered:

C-I Bond Disconnection: The most straightforward disconnection is that of the carbon-iodine bond. This leads to the precursor isoquinolin-5-ol . The forward reaction would then be a regioselective iodination at the C8 position. This approach is attractive due to the potential availability of isoquinolin-5-ol, but its success hinges on achieving the correct regiochemistry during the iodination step, which can be challenging.

Isoquinoline (B145761) Ring Disconnections: The isoquinoline core itself can be disconnected in several ways, corresponding to classical named reactions.

Pomeranz–Fritsch Reaction: This approach involves the acid-catalyzed cyclization of a benzalaminoacetal. rsc.orgnih.gov For the target molecule, this would mean disconnecting the C4-C4a and N2-C3 bonds, leading back to a substituted benzaldehyde (e.g., 2-iodo-5-hydroxybenzaldehyde) and a 2,2-dialkoxyethylamine. nih.govacs.org

Bischler–Napieralski Reaction: This powerful method for forming 3,4-dihydroisoquinolines involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. acs.orgnih.gov A subsequent oxidation step would yield the aromatic isoquinoline ring. The key disconnection is the C4a-C5 bond, leading to an appropriately substituted N-(phenethyl)formamide. The starting material would need to be a 2-iodo-5-hydroxyphenethylamine derivative.

This analysis reveals that the synthesis can be approached either by functionalizing a pre-existing isoquinoline core or by constructing the ring system with the required substituents already in place.

Classical and Established Synthetic Routes to the 8-Iodoisoquinolin-5-ol Core

Classical synthetic methods provide the foundational strategies for constructing the isoquinoline framework, although they often face challenges regarding reaction conditions and regioselectivity.

The synthesis of the key intermediate, isoquinolin-5-ol , can be achieved through established protocols. One notable method involves the alkali fusion of isoquinoline-5-sulfonic acid. This reaction proceeds by heating the sulfonic acid with a mixture of sodium hydroxide and potassium hydroxide to high temperatures, leading to nucleophilic aromatic substitution of the sulfonate group with a hydroxyl group.

With isoquinolin-5-ol in hand, the next critical step is the regioselective introduction of an iodine atom at the C8 position. Direct electrophilic halogenation of quinolines and isoquinolines is complex. The pyridine (B92270) ring is electron-deficient, deactivating it towards electrophilic attack, while the benzene (B151609) ring is more reactive. In isoquinolin-5-ol, the hydroxyl group is an activating, ortho-, para-directing group. However, electrophilic attack on the analogous 8-hydroxyquinoline (B1678124) is known to occur preferentially at the C5 and C7 positions. researchgate.net This suggests that direct iodination of isoquinolin-5-ol would likely yield a mixture of products, with substitution at C6 and potentially other positions, rather than the desired C8. Achieving C8 selectivity via classical electrophilic substitution is therefore a significant challenge due to the directing effects of both the heterocyclic nitrogen and the hydroxyl group.

| Method | Description | Precursor | Key Reagents | Challenges |

| Alkali Fusion | Synthesis of the isoquinolin-5-ol core. | Isoquinoline-5-sulfonic acid | NaOH, KOH | Harsh reaction conditions (high temperatures). |

| Electrophilic Iodination | Introduction of iodine onto the isoquinoline core. | Isoquinolin-5-ol | I₂, Oxidizing agent (e.g., HNO₃) or NIS | Poor regioselectivity; C8 is not the favored position for electrophilic attack. |

Modern Transition Metal-Catalyzed Approaches for Regioselective Iodination and Annulation

To overcome the regioselectivity limitations of classical methods, modern synthetic chemistry has turned to transition metal-catalyzed reactions, particularly those involving C-H activation. researchgate.net These strategies offer unparalleled precision in functionalizing specific C-H bonds.

Palladium catalysis is a cornerstone of modern organic synthesis. While direct Pd-catalyzed C8 iodination of isoquinolin-5-ol is not explicitly documented, related methodologies provide a clear blueprint. C-H activation strategies often employ a directing group to position the metal catalyst at a specific C-H bond. For the target molecule, the nitrogen atom of the isoquinoline ring or a protected hydroxyl group could potentially direct a palladium catalyst to the C8 position for subsequent functionalization.

Alternatively, a convergent approach using palladium-catalyzed α-arylation of ketones can be used to construct the isoquinoline skeleton. nih.gov This involves coupling an ortho-functionalized aryl halide (e.g., a 2-bromo-3-iodo-6-methoxy-benzaldehyde derivative) with an enolate, followed by cyclization with an ammonia source to form the isoquinoline ring. rsc.org This builds the ring with the iodine already in the correct position.

Copper catalysts offer a cost-effective and versatile alternative to palladium for C-H functionalization and cross-coupling reactions. acs.org Copper-catalyzed annulation reactions have been developed for the synthesis of isoquinolin-1(2H)-ones from 2-halobenzamides and ketones. nih.gov Applying this logic, a suitably substituted 2-halobenzamide containing the iodine at the desired position could be cyclized to form the core of 8-Iodoisoquinolin-5-ol. Furthermore, copper has been shown to catalyze the meta-selective C-H arylation of isoquinolines through dearomatized intermediates, highlighting its potential for functionalizing positions not easily accessible by other means. researchgate.net

Rhodium and Ruthenium catalysts have emerged as exceptionally powerful tools for C-H activation. rsc.orgacs.orgrsc.org A highly relevant study by Chang and co-workers demonstrated a rhodium-catalyzed C8 iodination of quinoline N-oxides using N-Iodosuccinimide (NIS). rsc.orgmdpi.comresearchgate.net The N-oxide functionality acts as a directing group, enabling the catalyst to selectively functionalize the otherwise unreactive C8 position. This strategy is directly applicable to the synthesis of 8-Iodoisoquinolin-5-ol. The synthesis would involve:

N-oxidation of a protected isoquinolin-5-ol.

Rhodium-catalyzed C8 iodination.

Removal of the N-oxide and the protecting group.

This directed C-H activation approach represents one of the most promising and regioselective modern routes to the target molecule.

| Catalyst System | Strategy | Key Features | Potential Application |

| Palladium | C-H Activation / Annulation | Versatile for C-C bond formation; requires directing group for selectivity. | Construction of the isoquinoline ring from pre-iodinated precursors. nih.govrsc.org |

| Copper | C-H Functionalization / Annulation | Cost-effective; enables unique regioselectivity. | Annulation of substituted benzamides to form the isoquinoline core. nih.gov |

| Rhodium | Directed C-H Iodination | High regioselectivity for C8 position using an N-oxide directing group. | Direct iodination of an isoquinoline N-oxide precursor at C8. rsc.orgmdpi.com |

Green Chemistry Principles and Sustainable Synthesis of 8-Iodoisoquinolin-5-ol

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. The synthesis of isoquinolines has been a focus of green chemistry initiatives, moving away from harsh classical conditions. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of isoquinolines and related heterocycles. nih.gov It provides rapid and uniform heating, often leading to higher yields, shorter reaction times, and fewer side products compared to conventional heating methods. benthamdirect.com Both classical cyclizations and modern catalytic reactions can be adapted for microwave synthesis.

Sustainable Solvents and Catalysts: Traditional syntheses often rely on toxic and volatile organic solvents. Green approaches prioritize the use of safer alternatives like water, ethanol, or polyethylene glycol (PEG). researchgate.netrsc.org Furthermore, the development of recyclable catalysts, such as nanocatalysts, is a key area of research. acs.org These catalysts can be easily recovered and reused, reducing waste and cost. For instance, a ruthenium catalyst in PEG-400 has been used for a green synthesis of isoquinolines under microwave irradiation. rsc.org

Applying these principles to the synthesis of 8-Iodoisoquinolin-5-ol could involve:

Utilizing a microwave-assisted, Rh-catalyzed C-H iodination in a green solvent.

Developing a one-pot reaction where the isoquinoline core is formed and functionalized without isolating intermediates.

Employing a recyclable or heterogeneous catalyst for the key C-H activation or annulation step.

By integrating these sustainable practices, the synthesis of complex molecules like 8-Iodoisoquinolin-5-ol can be made more efficient and environmentally responsible. rsc.orgrsc.org

Total Synthesis of Complex Natural Products Incorporating the Isoquinoline Moiety

The total synthesis of isoquinoline-containing marine natural products, such as those in the renieramycin and mimosamycin families, presents significant challenges due to their complex, polycyclic structures and dense stereochemical arrangements. These syntheses often serve as a platform for the development and application of novel synthetic methods.

A notable example is the synthesis of (±)-Renieramycin G, a cytotoxic marine alkaloid. One of the total syntheses of this complex molecule was achieved in 21 steps. This synthesis showcases a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together in the later stages.

The challenges in these syntheses often lie in the stereoselective formation of multiple chiral centers and the construction of the strained polycyclic system. The scarcity of some marine natural products makes their isolation for detailed biological evaluation difficult, thus highlighting the importance of total synthesis to provide sufficient quantities for further research. nih.gov

The table below outlines a selection of key transformations in a representative synthesis of a complex isoquinoline alkaloid, illustrating the types of reactions involved.

Interactive Data Table: Key Synthetic Transformations in the Synthesis of a Complex Isoquinoline Natural Product

| Step | Reaction Type | Reagents and Conditions | Purpose |

| 1 | Pictet-Spengler Reaction | Amine, Aldehyde, Acid catalyst | Construction of the core tetrahydroisoquinoline ring system. |

| 2 | Oxidation | Oxidizing agent (e.g., DDQ) | Aromatization to the isoquinoline core. |

| 3 | Cross-Coupling Reaction | Palladium catalyst, Organometallic reagent | Introduction of key side chains or annulation of additional rings. |

| 4 | Cyclization | Lewis acid or base | Formation of the complex polycyclic framework. |

| 5 | Stereoselective Reduction | Chiral reducing agent | Establishment of specific stereocenters. |

The knowledge gained from these total syntheses can be extrapolated to envision the incorporation of an 8-iodoisoquinolin-5-ol moiety. The iodo group at the 8-position offers a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This would allow for the introduction of a wide range of substituents, enabling the creation of a library of novel analogs of biologically active natural products. The 5-hydroxyl group could also be functionalized or could participate in hydrogen bonding interactions with biological targets. The strategic placement of the iodine and hydroxyl groups on the isoquinoline core of 8-iodoisoquinolin-5-ol makes it a potentially valuable building block for the synthesis of new therapeutic agents.

Chemical Reactivity and Derivatization Strategies of 8 Iodoisoquinolin 5 Ol

Transformations at the Iodinated Position (C-8)

The carbon-iodine bond at the C-8 position is the primary site for derivatization through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For 8-Iodoisoquinolin-5-ol, this reaction would enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-8 position. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

The general transformation is shown below:

The reaction conditions are generally mild and tolerant of numerous functional groups, including the phenolic hydroxyl group on the isoquinoline (B145761) core, making it an ideal method for elaborating the scaffold.

Representative Suzuki-Miyaura Reaction Conditions:

| Boronic Acid/Ester (R-B(OR')₂) | Typical Palladium Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, or DMF |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O |

| Methylboronic acid | Pd(PCy₃)₂Cl₂ | K₃PO₄ | Toluene |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynylisoquinolines. This reaction is co-catalyzed by palladium and copper complexes and requires a mild base, typically an amine, which can also serve as the solvent. The resulting alkynyl derivatives are valuable intermediates for further transformations or as final products in various applications.

The general transformation is shown below:

The mild conditions of the Sonogashira reaction are compatible with the isoquinolin-5-ol core.

Representative Sonogashira Reaction Conditions:

| Terminal Alkyne (R-C≡CH) | Typical Catalyst System | Typical Base | Typical Solvent |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | THF or DMF |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene |

| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF |

The Heck reaction involves the coupling of an aryl halide with an alkene to form a new, substituted alkene. This reaction, catalyzed by a palladium complex in the presence of a base, would allow for the introduction of vinyl-type substituents at the C-8 position of 8-Iodoisoquinolin-5-ol. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The general transformation is shown below:

Representative Heck Reaction Conditions:

| Alkene | Typical Palladium Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA |

| Acrylonitrile | PdCl₂(PPh₃)₂ | Et₃N | Toluene |

| 1-Octene | Pd(dba)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane |

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with primary or secondary amines. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for constructing arylamines. Applying this to 8-Iodoisoquinolin-5-ol would provide access to a diverse range of 8-aminoisoquinolin-5-ol (B3361191) derivatives. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base.

The general transformation is shown below:

Multi-Component Reactions and Cascade Processes Involving 8-Iodoisoquinolin-5-ol

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. usd.edu Similarly, cascade reactions, in which a series of intramolecular transformations are triggered by a single event, allow for the rapid construction of complex molecules from simple precursors. The functional group handles present in 8-iodoisoquinolin-5-ol, namely the nucleophilic hydroxyl group and the electrophilic C-I bond, make it an ideal candidate for the design of novel MCRs and cascade sequences.

The phenolic hydroxyl group can act as a nucleophile in various MCRs. For instance, it can participate in Passerini and Ugi reactions when appropriately designed bifunctional starting materials are employed. nih.gov More commonly, the hydroxyl group can be leveraged in cascade reactions initiated by O-alkylation or O-arylation, followed by an intramolecular cyclization.

The carbon-iodine bond at the 8-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, can be integrated into MCRs or serve as the initiating step for a cascade process. researchgate.netwikipedia.orgwikipedia.orgwikipedia.org For example, a sequential Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of novel heterocyclic systems.

Below is a table summarizing potential multi-component and cascade reactions involving 8-iodoisoquinolin-5-ol, along with the key reactive sites and potential product classes.

| Reaction Type | Key Reactive Site(s) on 8-Iodoisoquinolin-5-ol | Potential Reactants | Potential Product Class |

| Sequential Sonogashira Coupling-Cyclization | C8-I, C5-OH | Terminal alkyne, base, Pd/Cu catalyst | Fused furan-isoquinolines |

| Heck Reaction-Cyclization Cascade | C8-I | Alkene with a pendant nucleophile, base, Pd catalyst | Fused carbocyclic or heterocyclic isoquinolines |

| Suzuki Coupling-Lactonization Cascade | C8-I, C5-OH | Arylboronic acid with an ortho-ester group, base, Pd catalyst | Fused lactone-isoquinolines |

| Buchwald-Hartwig Amination-Cyclization | C8-I | Amine with a pendant nucleophile, base, Pd catalyst | Fused nitrogen-containing heterocyclic isoquinolines |

Synthesis of Polycyclic and Fused Ring Systems Derived from 8-Iodoisoquinolin-5-ol

The construction of polycyclic and fused ring systems is a central theme in synthetic organic chemistry, driven by the prevalence of such motifs in natural products and pharmaceutically active compounds. 8-Iodoisoquinolin-5-ol serves as an excellent starting material for the synthesis of such complex architectures due to the presence of ortho-positioned functional groups that can be elaborated and cyclized.

A common strategy involves an initial palladium-catalyzed cross-coupling reaction at the C8 position to introduce a side chain, which then undergoes an intramolecular cyclization with the C5-hydroxyl group or a derivative thereof. For example, a Sonogashira coupling with a terminal alkyne can be followed by an intramolecular hydroalkoxylation or a more complex cyclization cascade to furnish furan- or pyran-fused isoquinolines.

Similarly, a Suzuki-Miyaura coupling with an appropriately substituted aryl or vinyl boronic acid can set the stage for an intramolecular cyclization. For instance, coupling with an ortho-formylphenylboronic acid, followed by reduction and cyclization, can lead to the formation of a new six-membered ring. The intramolecular Heck reaction is another powerful tool for the synthesis of fused ring systems. chim.it

The table below outlines several strategies for the synthesis of polycyclic and fused ring systems starting from 8-iodoisoquinolin-5-ol.

| Synthetic Strategy | Initial Reaction at C8-I | Cyclization Step | Resulting Fused Ring System |

| Annulation via Sonogashira Coupling | Sonogashira coupling with a terminal alkyne | Intramolecular hydroalkoxylation of the C5-OH onto the alkyne | Benzo[b]furan-fused isoquinoline |

| Annulation via Suzuki-Miyaura Coupling | Suzuki-Miyaura coupling with an ortho-halophenylboronic acid | Intramolecular Buchwald-Hartwig O-arylation | Dibenzofuran-fused isoquinoline |

| Annulation via Heck Reaction | Heck reaction with an alkene bearing a tethered nucleophile | Intramolecular nucleophilic attack on the newly formed double bond | Fused carbocyclic or heterocyclic ring |

| Pictet-Spengler type Cyclization | Elaboration of the C5-OH to an aminoethyl ether | Acid-catalyzed intramolecular cyclization onto the isoquinoline core | Novel polycyclic N,O-heterocycle |

These synthetic routes highlight the strategic importance of the C8-iodo and C5-hydroxyl functionalities in directing the assembly of complex polycyclic structures. The ability to perform selective transformations at these positions allows for a modular and convergent approach to a wide variety of fused isoquinoline derivatives. rsc.orgnih.gov

Theoretical and Computational Investigations of 8 Iodoisoquinolin 5 Ol

Quantum Chemical Studies of Electronic Structure and Spectroscopic Properties

Quantum chemical calculations would be essential to elucidate the electronic structure of 8-Iodoisoquinolin-5-ol. These studies would involve calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, these methods would predict spectroscopic properties, such as the theoretical UV-Vis, IR, and NMR spectra, which are crucial for the experimental identification and characterization of the compound.

Computational Mechanistic Studies of Reaction Pathways and Transition States

Should 8-Iodoisoquinolin-5-ol be involved in chemical reactions, computational studies would be vital for mapping out the reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the reaction mechanism at a molecular level.

Molecular Dynamics Simulations of 8-Iodoisoquinolin-5-ol Interactions with Model Systems

Molecular dynamics (MD) simulations could be employed to study the behavior of 8-Iodoisoquinolin-5-ol over time, particularly its interactions with solvents or biological macromolecules like proteins or DNA. MD simulations provide a dynamic picture of how the molecule moves, rotates, and interacts with its environment, offering insights into its solvation properties, binding affinities, and potential biological activity.

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods, leveraging the electronic structure data from quantum chemical calculations, would be used to predict the reactivity of 8-Iodoisoquinolin-5-ol. By analyzing the molecular electrostatic potential (MEP) map, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting how it will interact with other reagents. This is crucial for forecasting the regioselectivity and stereoselectivity of its potential reactions.

Applications of 8 Iodoisoquinolin 5 Ol in Diverse Research Fields

8-Iodoisoquinolin-5-ol as a Versatile Synthetic Building Block

The structure of 8-Iodoisoquinolin-5-ol makes it a potentially valuable intermediate in the synthesis of more complex molecules. The carbon-iodine bond is a key feature, offering a handle for a variety of cross-coupling reactions.

Aryl iodides are highly valued in organic synthesis due to their reactivity in palladium-catalyzed cross-coupling reactions. It is plausible that 8-Iodoisoquinolin-5-ol could serve as a precursor in several well-established synthetic transformations:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 8-Iodoisoquinolin-5-ol with an organoboron compound to form a new carbon-carbon bond at the 8-position of the isoquinoline (B145761) ring. This is a powerful method for constructing biaryl and aryl-alkenyl structures.

Sonogashira Coupling: The reaction of 8-Iodoisoquinolin-5-ol with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst could be used to introduce alkynyl substituents. This is a fundamental transformation for the synthesis of conjugated enynes and arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be employed to form a carbon-nitrogen bond by coupling 8-Iodoisoquinolin-5-ol with a primary or secondary amine. This would provide access to a range of 8-aminoisoquinolin-5-ol (B3361191) derivatives, which are common substructures in medicinal chemistry.

These potential reactions are summarized in the table below.

| Reaction Type | Potential Reactants | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Phenylboronic acid) | 8-Phenylisoquinolin-5-ol | C-C bond formation, synthesis of biaryls |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | 8-(Phenylethynyl)isoquinolin-5-ol | C-C bond formation, synthesis of arylalkynes |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | 8-Morpholinoisoquinolin-5-ol | C-N bond formation, access to amino-isoquinolines |

This table represents theoretical applications based on the known reactivity of aryl iodides.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. 8-Iodoisoquinolin-5-ol could serve as a versatile starting material for the generation of libraries of related compounds. Through the cross-coupling reactions mentioned above, a wide variety of substituents could be introduced at the 8-position. Furthermore, the phenolic hydroxyl group at the 5-position could be functionalized through etherification or esterification reactions, adding another layer of diversity. This approach would allow for the systematic exploration of the structure-activity relationships of isoquinoline derivatives in drug discovery programs.

Radiochemical Applications for Research Probes

The presence of an iodine atom in 8-Iodoisoquinolin-5-ol makes it a candidate for radiolabeling. The stable iodine atom could potentially be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. These radioisotopes are used in single-photon emission computed tomography (SPECT) imaging, a non-invasive diagnostic technique.

A radiolabeled version of 8-Iodoisoquinolin-5-ol could be investigated as a research probe to study the in vivo distribution and targeting of isoquinoline-based molecules. The development of such a probe would depend on identifying a biological target with a high affinity for this particular molecular structure. While there are no specific studies on the radiolabeling of 8-Iodoisoquinolin-5-ol, the general principles of radioiodination of aryl iodides are well-established.

Applications in Materials Science and Photophysical Investigations

The photophysical properties of heterocyclic aromatic compounds are of great interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The isoquinoline nucleus is known to be a part of many fluorescent molecules.

The introduction of a heavy atom like iodine into an aromatic system can influence its photophysical properties through the heavy-atom effect. This effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state, which can increase phosphorescence and the generation of singlet oxygen.

While the specific photophysical properties of 8-Iodoisoquinolin-5-ol have not been reported, it is plausible that it could exhibit interesting luminescent behavior. Further research would be needed to characterize its absorption and emission spectra, quantum yield, and excited-state lifetime to determine its potential for applications in materials science.

No Publicly Available Research Found for 8-Iodoisoquinolin-5-ol Derivatives to Fulfill Article Request

Following a comprehensive search of scientific literature and databases, no specific research findings on the chemical compound “8-Iodoisoquinolin-5-ol” or its derivatives were identified that would allow for the generation of the requested article on its "Mechanistic Biological and Chemical Biology Research." The initial and subsequent targeted searches for this specific isoquinoline derivative did not yield any relevant studies on its synthesis, biological activity, molecular target engagement, structure-activity relationships, or its effects on cellular pathways.

The user's request for a detailed article structured around a specific outline, including data tables and in-depth research findings, cannot be fulfilled due to the apparent absence of published research on this particular compound. The information available pertains to the broader, and structurally distinct, class of 8-hydroxyquinolines, which are not isomers of isoquinoline and therefore fall outside the strict scope of the user's request.

Therefore, content for the following outlined sections and subsections could not be generated:

Mechanistic Biological and Chemical Biology Research on 8 Iodoisoquinolin 5 Ol Derivatives6.1. Investigations into Molecular Target Engagement and Binding Mechanisms6.2. Structure Activity Relationship Sar Studies for Molecular Recognition6.3. Biochemical and Biophysical Characterization of Compound Biomolecule Interactions6.4. Design and Synthesis of 8 Iodoisoquinolin 5 Ol Based Chemical Probes for Biological Systems6.5. Elucidation of Cellular Pathways Modulated by 8 Iodoisoquinolin 5 Ol Analogs

Without any foundational research on 8-Iodoisoquinolin-5-ol, it is not possible to provide a scientifically accurate and informative article as requested.

Advanced Analytical Methodologies for 8 Iodoisoquinolin 5 Ol Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the molecular structure of 8-Iodoisoquinolin-5-ol. By probing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 8-Iodoisoquinolin-5-ol. Through various NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment of each nucleus can be determined.

In a typical ¹H NMR spectrum of 8-Iodoisoquinolin-5-ol, distinct signals would correspond to each of the aromatic protons. The chemical shifts of these protons are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing and magnetically anisotropic iodine atom. The coupling patterns (splitting of signals) between adjacent protons provide definitive evidence for their relative positions on the isoquinoline (B145761) core. For instance, protons on the same ring will exhibit characteristic ortho, meta, and para couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Iodoisoquinolin-5-ol (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~9.0 - 9.2 | - |

| C-1 | - | ~150 - 152 |

| C-3 | - | ~110 - 112 |

| H-3 | ~7.5 - 7.7 | - |

| C-4 | - | ~128 - 130 |

| H-4 | ~7.8 - 8.0 | - |

| C-5 | - | ~155 - 157 |

| 5-OH | ~9.5 - 10.5 (broad) | - |

| H-6 | ~7.0 - 7.2 | - |

| C-6 | - | ~115 - 117 |

| H-7 | ~7.6 - 7.8 | - |

| C-7 | - | ~135 - 137 |

| C-8 | - | ~90 - 92 |

| C-4a | - | ~125 - 127 |

| C-8a | - | ~140 - 142 |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of 8-Iodoisoquinolin-5-ol. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the molecular formula (C₉H₆INO).

A key feature in the mass spectrum of this compound is the distinct isotopic signature of iodine. Natural iodine consists of a single isotope, ¹²⁷I, which simplifies the isotopic pattern of the parent molecule. The calculated exact mass of the molecular ion [M+H]⁺ for C₉H₆INO would be used to confirm its elemental composition against experimental HRMS data.

Tandem mass spectrometry (MS/MS) offers deeper structural insights. In an MS/MS experiment, the molecular ion is isolated and then fragmented through collision-induced dissociation. The resulting fragmentation pattern provides valuable information about the molecule's substructures, helping to confirm the connectivity of the isoquinoline ring and the positions of the iodo and hydroxyl substituents.

Table 2: High-Resolution Mass Spectrometry Data for 8-Iodoisoquinolin-5-ol

| Parameter | Value |

| Molecular Formula | C₉H₆INO |

| Molecular Weight (Monoisotopic) | 270.9494 g/mol |

| Calculated Exact Mass [M+H]⁺ | 271.9567 |

| Calculated Exact Mass [M-H]⁻ | 269.9421 |

| Primary Isotopes | ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. nih.gov

The process involves growing a high-quality single crystal of 8-Iodoisoquinolin-5-ol, which can be a challenging step. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov Mathematical processing of the diffraction data yields an electron density map, from which the positions of the individual atoms can be determined. nih.gov

The resulting crystal structure would not only confirm the connectivity of the isoquinoline core but also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the iodine atom. This information is crucial for understanding the compound's physical properties and how it packs in a solid lattice. While the specific crystal structure of 8-Iodoisoquinolin-5-ol is not widely published, the methodology remains the gold standard for such determinations. nih.govutah.edu

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are indispensable for both the purification of 8-Iodoisoquinolin-5-ol from reaction mixtures and its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the most common method used for these purposes.

For purification, preparative HPLC can be employed to isolate the compound with high purity. In analytical HPLC, a small amount of the sample is injected into the system to determine its purity or concentration. A common setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is typically achieved using a UV-Vis detector, set to a wavelength where the isoquinoline chromophore absorbs strongly.

The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the area under the peak is proportional to its concentration, allowing for accurate quantification when compared against a calibration curve of known standards.

Table 3: Typical HPLC Conditions for Analysis of Isoquinoline Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or ~280 nm |

| Injection Volume | 5 - 10 µL |

Advanced Chiroptical Spectroscopy (if chiral derivatives are relevant)

While 8-Iodoisoquinolin-5-ol itself is an achiral molecule, chiral derivatives can be synthesized, for instance, by introducing a stereocenter through substitution at the isoquinoline core or by attaching a chiral side chain. nih.gov In such cases, advanced chiroptical spectroscopy becomes essential for characterizing their stereochemistry.

Future Research Directions and Unresolved Challenges for 8 Iodoisoquinolin 5 Ol

Development of Highly Efficient and Selective Synthetic Routes

A primary challenge in the study of 8-iodoisoquinolin-5-ol is the development of synthetic pathways that are both efficient and highly selective. Traditional multi-step syntheses for substituted isoquinolines can be laborious and low-yielding. Future research must focus on modern, atom-economical methods. ijpsjournal.com A significant goal is the regioselective iodination of the isoquinoline (B145761) core, for which methods using reagents like N‐Iodosuccinimide (NIS) have shown promise for related structures. researchgate.net The advancement of transition-metal-catalyzed C-H activation and annulation techniques presents a powerful strategy for constructing the substituted isoquinoline skeleton directly, potentially reducing step counts and improving yields. ijpsjournal.comorganic-chemistry.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct C-H Iodination | Atom economy, reduced synthetic steps. | Achieving high regioselectivity at the 8-position over other positions. |

| Transition-Metal Catalysis | High efficiency, functional group tolerance, access to diverse derivatives. organic-chemistry.org | Catalyst cost, removal of metal contaminants, optimization for the specific substrate. |

| Novel Annulation Reactions | Rapid construction of the core isoquinoline ring system. organic-chemistry.org | Availability of starting materials, control of cyclization regiochemistry. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of 8-iodoisoquinolin-5-ol is largely governed by the interplay between the electron-donating hydroxyl group and the versatile carbon-iodine bond. The iodine atom serves as a synthetic handle for traditional cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. An unresolved area is the exploration of unconventional transformations beyond standard cross-coupling. Future work could investigate hypervalent iodine chemistry to mediate oxidative cyclizations or other unique bond formations. nih.gov Furthermore, understanding how the hydroxyl group at the 5-position electronically influences and potentially directs reactions at the 8-position is a key mechanistic question that could unlock novel reactivity. youtube.com

Expansion of Applications into Emerging Interdisciplinary Fields

While isoquinoline derivatives are well-established in medicinal chemistry, the specific properties of 8-iodoisoquinolin-5-ol could be leveraged in other scientific domains. ijpsjournal.com The presence of the heavy iodine atom suggests potential applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a photosensitizer where the heavy-atom effect can enhance intersystem crossing. Its structure is also related to 8-hydroxyquinolines, which are known for their metal-chelating and biological properties, including antitumor activity. researchgate.netnih.gov Future research should explore its potential in these areas.

| Interdisciplinary Field | Potential Application of 8-Iodoisoquinolin-5-ol | Rationale |

| Materials Science | Organic electronics, photosensitizers. | The heavy iodine atom can influence photophysical properties. |

| Supramolecular Chemistry | Crystal engineering, anion sensing. | The C-I bond can act as a halogen bond donor. |

| Medicinal Chemistry | Antitumor or antimicrobial agents. | The 8-hydroxyquinoline (B1678124) scaffold is a known pharmacophore. nih.gov |

Addressing Fundamental Mechanistic Questions in Isoquinoline Chemistry

8-Iodoisoquinolin-5-ol serves as an excellent model system to investigate fundamental questions in heterocyclic chemistry. Detailed mechanistic studies on its synthesis and subsequent functionalization can provide valuable insights. For instance, investigating the precise mechanism of electrophilic or nucleophilic substitution on the molecule can clarify the directing effects of the hydroxyl and iodo substituents. youtube.com Computational studies could complement experimental work to understand the electronic structure and predict reactivity, contributing to a more comprehensive understanding of substituted isoquinolines in general. nih.gov Addressing these questions is crucial for the rational design of new reactions and functional molecules. wikipedia.org

Design of Next-Generation Molecular Probes and Research Tools

The structure of 8-iodoisoquinolin-5-ol is a promising starting point for the development of specialized molecular probes. The isoquinoline core is often fluorescent, and modification of the hydroxyl and iodo groups could be used to tune its photophysical properties for sensing applications. A significant opportunity lies in radiochemistry; the stable iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹²⁵I. This would transform the molecule into a potential imaging agent for techniques like single-photon emission computed tomography (SPECT), allowing for non-invasive tracking of biological processes where this scaffold shows affinity. This approach has been successfully used for other halogenated uracil and quinoline derivatives. beilstein-journals.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.